2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid
Description
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by:
- A pyrrole core substituted at positions 1, 2, and 5.
- Position 1: A meta-tolyl group (m-tolyl, C₆H₄(CH₃)-), introducing aromaticity and lipophilicity.
- Positions 2 and 5: Methyl groups, enhancing steric bulk and electron-donating effects.
- Position 3: A carboxylic acid group, enabling hydrogen bonding and participation in reactions such as amide coupling .
This compound is structurally analogous to other pyrrole-3-carboxylic acid derivatives but distinguished by its unique substitution pattern. Below, we compare its properties and synthesis with similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-10(2)8-13(11(15)3)14(16)17/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJALCGKYLGWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution reactions:
Esterification
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethanol, H₂SO₄ (acid cat.) | Ethyl 2,5-dimethyl-1-m-tolyl-pyrrole-3-carboxylate | 85–90% |
Amidation
| Reagent/Conditions | Product | Application |
|---|---|---|
| Thionyl chloride (SOCl₂), then amines | Pyrrole-3-carboxamides | Antimycobacterial agents |
Decarboxylation
Thermal or base-induced decarboxylation removes CO₂ from the carboxylic acid group:
-
Conditions : Heating at 150–200°C or treatment with Cu/quinoline .
-
Product : 2,5-Dimethyl-1-m-tolyl-1H-pyrrole.
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes substitution at position 4 (ortho to carboxylic acid):
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C) | 4-Nitro-2,5-dimethyl-1-m-tolyl-pyrrole-3-carboxylic acid |
| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Halo derivatives (Cl, Br) |
Biological Activity-Driven Modifications
Derivatives of this compound show structure-activity relationships (SAR) critical for antitubercular applications :
-
Key Modifications :
-
C3 Side Chain : Bulky groups (e.g., cyclohexanemethyl) enhance activity against Mycobacterium tuberculosis (MIC <1 µg/mL).
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Carboxylic Acid Group : Conversion to amides improves cytotoxicity profiles (SI >100 against human fibroblasts).
-
Comparative Reactivity Table
| Reaction Type | Reagents | Product Functional Group | Key Application |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | -COOH | Synthesis of lead compounds |
| Esterification | Ethanol/H₂SO₄ | -COOEt | Prodrug development |
| Amidation | SOCl₂ + R-NH₂ | -CONHR | Bioactive derivatives |
| Decarboxylation | Cu/quinoline, Δ | -H (loss of CO₂) | Core structure simplification |
Research Findings
-
Antimycobacterial Activity : Derivatives with cyclohexanemethyl substituents (e.g., compound 5n ) inhibit multidrug-resistant M. tuberculosis with MIC₉₀ values <1 µg/mL .
-
Cytotoxicity : Carboxamide derivatives exhibit selective toxicity (SI >145) against macrophages, making them viable drug candidates .
-
Synthetic Efficiency : Hydrolysis of ethyl esters to carboxylic acids achieves 95% yield under reflux with NaOH/ethanol .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block for Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form derivatives with enhanced biological activity.
- Reduction : It can undergo reduction to produce alcohol derivatives, expanding its utility in synthetic pathways.
- Electrophilic Substitution : The aromatic ring of the compound allows for electrophilic substitution reactions, leading to a variety of substituted derivatives.
Table 1: Key Reactions Involving 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic Acid
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | This compound |
| Reduction | Sodium borohydride | 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-methanol |
| Electrophilic Substitution | Nitrating mixture (HNO3/H2SO4) | Various substituted derivatives |
Biological Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antitubercular Activity
A notable study investigated the antitubercular potential of derivatives derived from this compound. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values below 1 µg/mL against multidrug-resistant Mycobacterium tuberculosis strains.
- Structure-Activity Relationship (SAR) : The study emphasized that specific functional groups significantly enhance antitubercular activity.
Industrial Applications
Material Development
In the industrial sector, this compound is utilized in the development of new materials. Its properties make it suitable for applications in:
- Dyes and Pigments : The compound serves as an intermediate in synthesizing various dyes and pigments, contributing to the color industry.
- Pharmaceuticals : Its biological activity positions it as a candidate for drug development, particularly in antimicrobial and antitubercular therapies.
Summary of Findings
The diverse applications of this compound underscore its significance across multiple scientific disciplines. Its ability to act as a building block in organic synthesis, coupled with its promising biological activities, particularly against resistant bacterial strains, highlights its potential for further research and industrial utilization.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, pyrrole derivatives can inhibit the DNA-binding activity of certain proteins, thereby affecting gene expression and cellular processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects at Position 1
The substituent at position 1 critically influences electronic, steric, and solubility properties:
Molecular Weight and Formula
The m-tolyl group increases molecular weight compared to simpler analogs:
*Calculated based on structural similarity to .
Biological Activity
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid is a compound belonging to the pyrrole family, characterized by its five-membered ring structure containing four carbon atoms and one nitrogen atom. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.27 g/mol
- Melting Point : 160°C
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various molecular targets in biological systems. The primary mechanisms include:
- Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. The structure-activity relationship (SAR) studies have identified key functional groups necessary for this activity .
- Cytotoxicity : In vitro studies demonstrate that certain derivatives show promising cytotoxic profiles against human pulmonary fibroblasts and murine macrophages, indicating potential for therapeutic applications in treating infections caused by intracellular mycobacteria .
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following table:
Case Study 1: Antitubercular Activity
A study focusing on the antitubercular potential of 2,5-dimethylpyrroles highlighted the efficacy of specific derivatives (5n, 5q, and 5r) against M. tuberculosis. These compounds demonstrated low cytotoxicity alongside potent bactericidal or bacteriostatic effects in vitro. The research emphasized the importance of the pyrrole scaffold in developing new antitubercular agents .
Case Study 2: Cytotoxicity Profiling
In another investigation, selected derivatives were evaluated for their cytotoxic effects on human cells. The findings indicated that while some compounds exhibited significant cytotoxicity towards macrophages, others maintained a high selectivity index (SI), suggesting their potential as therapeutic agents with minimized side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under-researched; however, preliminary data suggest that its solid state at room temperature and melting point may influence its bioavailability and metabolic stability. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Q. What are the standard synthetic routes for preparing 2,5-dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid?
A common approach involves coupling a pre-functionalized pyrrole core with an m-tolyl group. For example, methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate (a structural analog) is synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions to introduce the aryl group at the N1 position . Subsequent hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid. Optimization of reaction conditions (solvent, temperature, catalyst) is critical to avoid side products like regioisomers .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns (e.g., m-tolyl methyl protons at δ ~2.3 ppm, aromatic protons in the range of δ 6.8–7.5 ppm) and carboxylic acid proton (δ ~12–13 ppm) .
- ESI-MS : For molecular ion verification (e.g., [M+H]+ peak matching the molecular weight of 257.3 g/mol) .
- IR Spectroscopy : To identify the carboxylic acid C=O stretch (~1700 cm⁻¹) .
Q. How can researchers determine solubility and stability for this compound in aqueous and organic solvents?
Use the shake-flask method with HPLC quantification: Dissolve the compound in a saturated solution of the solvent (e.g., DMSO, ethanol, or buffered aqueous media) and analyze supernatant concentration after equilibration. Stability studies under varying pH (1–12) and temperatures (4°C to 40°C) should include periodic sampling and LCMS analysis to detect degradation products .
Advanced Research Questions
Q. How can regioselectivity be optimized when introducing substituents to the pyrrole core?
Regioselectivity is influenced by:
- Electrophilic substitution directing groups : The carboxylic acid at C3 acts as a meta-director, guiding the m-tolyl group to the N1 position. Steric effects from the 2,5-dimethyl groups further restrict substitution sites .
- Catalyst choice : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency for aryl group introduction .
- Temperature control : Lower temperatures (0–25°C) reduce competing side reactions .
Q. How to resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) often arise from:
- Tautomerism : The pyrrole ring’s aromaticity can lead to proton exchange, resolved by deuterated solvent swaps (e.g., D2O for -COOH proton analysis) .
- Impurity overlap : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, HSQC can correlate ambiguous aromatic protons to their respective carbons .
Q. What strategies ensure high purity (>95%) for biological assays?
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate pure crystals.
- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% TFA in water) with a C18 column for baseline separation .
- LCMS monitoring : Track purity during synthesis and purification steps, targeting a single peak with >97% area .
Q. How do substituents (e.g., m-tolyl vs. benzyl) impact reactivity and bioactivity?
Substituent effects are evaluated via:
- Computational modeling : DFT calculations to compare electron-withdrawing/donating effects of m-tolyl (-CH3) vs. benzyl (-C6H5) on the pyrrole ring’s HOMO/LUMO levels .
- Comparative SAR studies : Synthesize analogs (e.g., 1-benzyl or 1-(4-chlorophenyl) derivatives) and test biological activity (e.g., enzyme inhibition) to correlate structure with function .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
Key issues include:
- Exothermic reactions : Use continuous flow reactors to control heat dissipation during aryl coupling steps .
- Byproduct formation : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and adjust reagent stoichiometry dynamically .
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
